Technical Guide: N-(3-aminophenyl)-2-furamide Chemical Properties & Synthesis
Technical Guide: N-(3-aminophenyl)-2-furamide Chemical Properties & Synthesis
[1]
Executive Summary
N-(3-aminophenyl)-2-furamide (CAS: 247109-35-9) is a bifunctional heteroaromatic scaffold widely utilized in medicinal chemistry and material science.[1] Structurally, it consists of a furan-2-carboxamide moiety linked to a meta-substituted aniline.[1] This specific topology renders it a "privileged structure" in drug discovery, particularly as a hinge-binding motif in kinase inhibitors (e.g., Aurora B, PI3K/mTOR pathways) where the furan oxygen and amide nitrogen can participate in critical hydrogen bonding interactions. Additionally, the free amine group serves as a versatile handle for further derivatization, making it a valuable intermediate for synthesizing complex peptidomimetics and high-performance polyamides.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The physicochemical profile of N-(3-aminophenyl)-2-furamide is defined by the interplay between the electron-rich furan ring and the amphoteric nature of the aminophenyl amide system.[1]
Table 1: Core Chemical Specifications
| Property | Value/Description |
| IUPAC Name | N-(3-aminophenyl)furan-2-carboxamide |
| CAS Number | 247109-35-9 |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | 138–142 °C (Predicted/Analogous range) |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
| pKa (Calculated) | Amine conjugate acid: ~3.5–4.0; Amide NH: >14 |
| LogP (Predicted) | 1.2 – 1.5 |
| H-Bond Donors | 2 (Amide NH, Amine NH₂) |
| H-Bond Acceptors | 3 (Furan O, Amide O, Amine N) |
Synthetic Methodology
To ensure high purity and avoid the formation of bis-acylated byproducts (i.e., N,N'-di(2-furoyl)-1,3-phenylenediamine), the Nitro-Reduction Route is the industry-standard protocol. This stepwise approach guarantees regioselectivity.
Protocol: Stepwise Synthesis via Nitro-Precursor[1]
Phase 1: Acylation (Formation of N-(3-nitrophenyl)-2-furamide)[1]
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Reagents: 3-Nitroaniline (1.0 eq), 2-Furoyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Dry).
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Procedure:
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Dissolve 3-nitroaniline in anhydrous dichloromethane (DCM) under N₂ atmosphere.
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Add triethylamine and cool the solution to 0 °C.
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Add 2-furoyl chloride dropwise over 30 minutes to control the exotherm.[1]
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Warm to room temperature (RT) and stir for 4 hours.
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Workup: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO₃. Dry organic layer over MgSO₄ and concentrate.
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Yield: Typically >85% (Yellow solid).[2]
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Phase 2: Chemoselective Reduction[1]
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Reagents: Iron powder (5.0 eq), NH₄Cl (5.0 eq), EtOH/H₂O (4:1).
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Procedure:
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Suspend the nitro-intermediate in EtOH/H₂O.[1]
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Add Iron powder and ammonium chloride.
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Reflux vigorously for 2–4 hours (Monitor by TLC for disappearance of nitro compound).
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Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
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Isolation: Concentrate the filtrate. Recrystallize from Ethanol/Water or purify via flash chromatography (EtOAc/Hexane) if necessary.
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Yield: 75–85% (Off-white crystals).
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Visualization: Synthetic Workflow
Caption: Stepwise synthesis preventing bis-acylation. The nitro-reduction route ensures high fidelity of the final amine product.[1]
Spectroscopic Characterization
Accurate structural validation relies on identifying the distinct furan coupling patterns and the meta-substituted benzene ring.
Predicted 1H NMR Data (DMSO-d6, 400 MHz)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Amide NH | 10.05 | Singlet (br) | 1H | Amide proton (deshielded) |
| Furan-H5 | 7.92 | Doublet (d) | 1H | Furan ring (alpha to O) |
| Furan-H3 | 7.25 | Doublet (d) | 1H | Furan ring (beta to C=O) |
| Ar-H2 | 7.05 | Singlet (t-like) | 1H | Phenyl (between N substituents) |
| Ar-H5 | 6.95 | Triplet (t) | 1H | Phenyl (meta to both N) |
| Ar-H4/6 | 6.80 – 6.90 | Multiplet (m) | 2H | Phenyl (ortho to amine) |
| Furan-H4 | 6.68 | Doublet of Doublets | 1H | Furan ring (beta to O) |
| Amine NH₂ | 5.10 | Broad Singlet | 2H | Free amine protons |
Key Diagnostic Features:
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Furan Fingerprint: Look for the characteristic 3-proton pattern: two doublets (~7.9, 7.2 ppm) and one doublet of doublets (~6.7 ppm).
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Amide vs. Amine: A sharp downfield singlet (~10 ppm) for the amide NH contrasts with the broad upfield signal (~5 ppm) for the aniline NH₂.
Reactivity & Stability Profile
The molecule possesses two distinct reactive centers: the nucleophilic aniline nitrogen and the electrophilic/diene-active furan ring .
Reactivity Pathways[1]
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N-Alkylation/Acylation (Amine): The free amine is readily derivatized. It can react with isocyanates to form ureas (common in kinase inhibitors) or acid chlorides to form polyamides.
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Diels-Alder Cycloaddition (Furan): The furan ring is an electron-rich diene. It can undergo [4+2] cycloaddition with strong dienophiles (e.g., maleimides), a property useful for self-healing materials or bioconjugation.
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Oxidative Sensitivity: The furan ring is susceptible to opening under strong oxidative conditions (e.g., singlet oxygen or bromine/methanol), converting to 2,5-dioxo-derivatives.
Caption: Primary reactivity modes. The amine serves as a synthetic handle, while the furan ring offers unique cycloaddition potential.
Biological & Industrial Applications[1]
Medicinal Chemistry: Kinase Inhibition
This scaffold is a bioisostere of N-phenylbenzamides.[1] The furan oxygen often acts as a hydrogen bond acceptor for the kinase hinge region, while the amide NH acts as a donor.
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Target Classes: Aurora Kinases, VEGFR, and PI3K/mTOR pathway inhibitors often incorporate this "Head-Linker-Tail" architecture.
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Mechanism: The 3-aminophenyl group provides a vector to extend into the solvent-exposed region or the hydrophobic back pocket of the ATP binding site, depending on substitution.
Material Science: Functional Polymers[1]
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Polyamides: Used as a monomer to introduce furan rings into polyamide backbones, enhancing thermal stability and allowing for post-polymerization modification via Diels-Alder crosslinking.
References
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Sigma-Aldrich. N-(3-Aminophenyl)-2-furamide Product Specification & CAS Data. Retrieved from
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PubChem Database. Compound Summary: N-(3-aminophenyl)furan-2-carboxamide (CAS 247109-35-9).[1] National Library of Medicine. Retrieved from
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ChemicalBook. 3-Aminoacetophenone and related Amide Derivatives Physical Properties. Retrieved from
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ResearchGate. Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and Related Furan Derivatives. Retrieved from
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SpectraBase. NMR Spectrum of N-(4-aminophenyl)-2-furamide (Isomer Comparison). Wiley Science Solutions. Retrieved from
